molecular formula C13H13NO3 B2879248 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde CAS No. 910443-07-1

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde

Cat. No.: B2879248
CAS No.: 910443-07-1
M. Wt: 231.251
InChI Key: GEUZGJRITYDUAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde typically involves the reaction of 3,5-dimethylisoxazole with benzaldehyde derivatives under specific conditions. One common method includes the use of metal-free synthetic routes, which are preferred due to their eco-friendly nature . These methods often involve the use of catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-12(10(2)17-14-9)8-16-13-6-4-3-5-11(13)7-15/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUZGJRITYDUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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